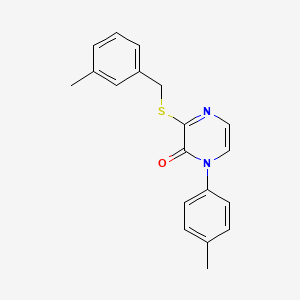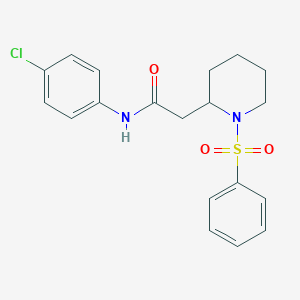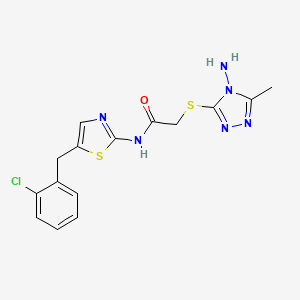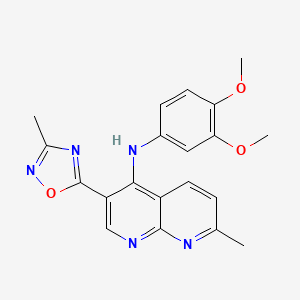
3-((3-methylbenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-methylbenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one, also known as MBTP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, physiological and biochemical effects, and its advantages and limitations in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Pyrazinone derivatives, similar to the compound , are synthesized and characterized using various spectroscopic methods. These compounds are often analyzed through FT-IR, 1H-NMR, 13C-NMR, mass spectra, and elemental analysis, offering detailed insight into their chemical structure and properties (Abou-Zied & El-Mansory, 2014).
Crystal Structure and Computational Analysis
- Some pyrazinone derivatives have their crystal structures determined through single-crystal X-ray diffraction. Theoretical calculations, like DFT (Density Functional Theory) and B3LYP/6-31G* calculations, are also utilized to understand their reactive properties and conformations (Kalai et al., 2021).
Biological Evaluation and Antioxidant Activities
- Certain pyrazole and triazole derivatives exhibit antioxidant and α-glucosidase inhibitory activities. These biological evaluations are crucial in understanding their potential therapeutic applications (Pillai et al., 2019).
Antimicrobial Properties
- Derivatives of pyrazinone have been synthesized and tested for their antimicrobial activities. This aspect of research is significant in developing new antimicrobial agents (Hawas et al., 2012).
Potential Applications in Photovoltaic Systems
- Research on cocrystals involving pyrazinone derivatives reveals their potential application in photovoltaic systems for energy conversion, demonstrating their utility in renewable energy technologies (Al-Otaibi et al., 2020).
Spectroscopic Studies for Medicinal Applications
- Spectroscopic studies of certain pyrazinone compounds, including molecular docking, suggest potential use as anti-diabetic agents, indicating their relevance in medical research (Karrouchi et al., 2021).
Heterocyclic Chemistry
- Pyrazinone and its derivatives are frequently used in heterocyclic chemistry to synthesize various novel compounds, contributing to the advancement of organic chemistry and drug discovery (Kumar et al., 2007).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-[(3-methylphenyl)methylsulfanyl]pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14-6-8-17(9-7-14)21-11-10-20-18(19(21)22)23-13-16-5-3-4-15(2)12-16/h3-12H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWXWVWEHYSANO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(benzo[d][1,3]dioxol-5-yl)-2-(methylamino)acetamide hydrochloride](/img/structure/B2417141.png)
![2-Methoxy-5-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2417142.png)
![N-(4-methoxybenzyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2417143.png)

![6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2417146.png)



![N-(2,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2417151.png)

![4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2417155.png)